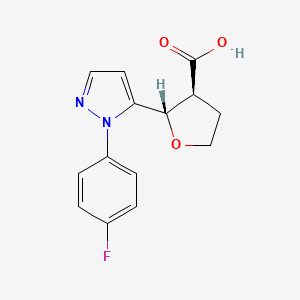

(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H13FN2O3 |

|---|---|

Molecular Weight |

276.26 g/mol |

IUPAC Name |

(2S,3S)-2-[2-(4-fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |

InChI |

InChI=1S/C14H13FN2O3/c15-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(14(18)19)6-8-20-13/h1-5,7,11,13H,6,8H2,(H,18,19)/t11-,13-/m0/s1 |

InChI Key |

PTBSLZXOEYOSSN-AAEUAGOBSA-N |

Isomeric SMILES |

C1CO[C@@H]([C@H]1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F |

Canonical SMILES |

C1COC(C1C(=O)O)C2=CC=NN2C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Methodology:

Condensation of 4-fluorophenyl hydrazine derivatives with β-ketoesters : This involves reacting 4-fluorophenyl hydrazine with appropriate β-ketoesters or diketones under reflux in ethanol or acetic acid, facilitating cyclization to form the pyrazole core (similar to procedures described in patent WO2015059716A2).

Use of hydrazines with α,β-unsaturated carbonyl compounds : An alternative approach involves Michael addition followed by cyclization, which has been documented for synthesizing substituted pyrazoles.

Research Data:

- The synthesis of pyrazoles with various substitutions has been optimized using acid catalysis and microwave-assisted methods, increasing yields and reducing reaction times.

Formation of the Tetrahydrofuran Ring

The tetrahydrofuran ring is introduced via intramolecular cyclization of suitable precursors, often involving halogenated or hydroxylated intermediates.

Methodology:

Cyclization of 2-hydroxyalkyl derivatives : Starting from 2-hydroxyalkyl compounds bearing the pyrazole substituent, intramolecular cyclization under acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid) facilitates ring closure to form the tetrahydrofuran ring.

Use of epoxide intermediates : Epoxidation of unsaturated precursors followed by ring-opening with nucleophiles (e.g., carboxylate ions) can generate the tetrahydrofuran structure with stereocontrol.

Research Data:

- Stereoselective synthesis of the tetrahydrofuran ring has been achieved using chiral catalysts or auxiliaries, ensuring the (2S,3S) configuration.

Introduction of the Carboxylic Acid Group at Position 3

The final step involves functionalization at the 3-position of the tetrahydrofuran ring to introduce the carboxylic acid.

Methodology:

Oxidation of alcohol precursors : If a hydroxymethyl group is present at the 3-position, oxidation with reagents like potassium permanganate or Jones reagent yields the corresponding carboxylic acid.

Carboxylation of organometallic intermediates : Formation of a Grignard or organolithium reagent at the 3-position followed by carbon dioxide quenching is a common approach.

Direct functionalization via acylation and subsequent hydrolysis : An acyl intermediate can be hydrolyzed to the acid, as demonstrated in the synthesis of related heterocyclic acids.

Research Data:

- The use of regioselective oxidation techniques ensures high yield and stereochemical integrity, crucial for maintaining the (2S,3S) configuration.

Stereochemical Considerations

Achieving the (2S,3S) stereochemistry is critical for biological activity. Stereoselective synthesis strategies include:

Chiral auxiliaries or catalysts : Employing chiral Lewis acids or organocatalysts during ring formation or functionalization steps.

Resolution of racemic mixtures : Using chiral chromatography or enzymatic resolution post-synthesis.

Asymmetric synthesis : Utilizing enantioselective catalytic reactions, such as asymmetric hydrogenation or cyclization, to directly access the stereochemically pure compound.

Summary of Synthetic Routes with Data Table

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs vary in substituents, heterocyclic cores, and stereochemistry, leading to divergent physicochemical and biological properties. Below is a detailed comparison:

Analysis of Substituent Effects

- Fluorophenyl vs. Trifluoromethyl/Methyl : The 4-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to trifluoromethyl or methyl groups, which may alter binding kinetics or bioavailability .

- Tetrahydrofuran vs.

- Carboxylic Acid Group : Present in all compared compounds, this group is essential for solubility and interaction with polar residues in biological targets.

Biological Activity

(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C₁₃H₁₄FN₃O₃

- Molecular Weight : 263.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have shown that it can inhibit both COX-1 and COX-2 activities, leading to reduced prostaglandin synthesis .

- Antioxidant Activity : It has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage and may contribute to its anti-inflammatory effects .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

Pharmacological Profile

Research has highlighted several pharmacological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- In Vivo Studies : A study evaluated the analgesic and anti-inflammatory effects using animal models. The results indicated significant reductions in pain response and inflammatory markers compared to controls, supporting its potential as a therapeutic agent for pain management .

- In Vitro Assays : The compound was subjected to various biochemical assays to assess its enzyme inhibition capabilities. It was found to effectively inhibit COX enzymes with IC50 values comparable to standard anti-inflammatory drugs .

- Microbial Assays : In a study assessing antimicrobial efficacy, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against resistant strains, suggesting a potential role in developing new antibiotics .

Q & A

Q. How can researchers optimize the synthesis of (2S,3S)-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions with strict control of reaction conditions. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura or Ullmann coupling to introduce the 4-fluorophenyl-pyrazole moiety.

- Chiral Resolution : Employ chiral catalysts (e.g., BINOL-derived ligands) to preserve stereochemistry at C2 and C3 positions.

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures.

- Critical Parameters : Maintain anhydrous conditions for carboxylation steps and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are recommended for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the fluorophenyl-pyrazole scaffold’s known targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Address discrepancies by:

- Purity Verification : Re-analyze compound batches via HPLC (>95% purity) to exclude impurity-driven effects .

- Assay Standardization : Compare protocols for cell line viability (e.g., ATP vs. resazurin-based assays) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural Analog Correlation : Cross-reference activity trends with structurally similar compounds (e.g., 4-(4-fluorophenyl)thiophene derivatives) to identify SAR patterns .

Q. What strategies ensure enantiomeric purity during synthesis, given the compound’s two chiral centers?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers .

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective formation of the tetrahydrofuran ring .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra with enantiopure standards .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses in ATP-binding pockets. Parameterize the fluorophenyl group’s electrostatic potential using DFT calculations .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess hydrogen bonding with key residues (e.g., hinge region of kinases) .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for analogs with modified substituents (e.g., trifluoromethyl vs. methyl groups) .

Q. What design considerations are critical for in vivo pharmacokinetic studies of this compound?

- Methodological Answer :

- Radiolabeling : Synthesize -labeled analogs to track absorption/distribution in rodent models .

- Formulation : Optimize solubility via co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and urine, focusing on tetrahydrofuran ring oxidation .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties and target selectivity?

- Methodological Answer :

- LogP Analysis : Compare experimental LogP (e.g., shake-flask method) with non-fluorinated analogs to quantify lipophilicity changes .

- Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal permeability via Caco-2 assays .

- Target Engagement : Use surface plasmon resonance (SPR) to assess binding kinetics (k/k) against fluorophenyl-sensitive vs. insensitive targets .

Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% HO) conditions at 40°C for 48 hours. Monitor degradation via HPLC .

- Solid-State Stability : Store lyophilized powder under inert gas (N) at -20°C to prevent hydrolysis of the tetrahydrofuran ring .

- Photostability : Conduct ICH Q1B testing to evaluate UV-induced racemization or ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.